6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Physicochemical profiling Ionization state Bioavailability prediction

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 99446-39-6, MF C10H10N2O2, MW 190.20 g/mol) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine family, characterized by methyl substitution at both the 6- and 7-positions of the pyridine ring. It serves as a versatile small-molecule scaffold and a key carboxylic acid intermediate for the synthesis of kinase inhibitors, 5-HT3 receptor antagonists, and antiplatelet agents within the broader pyrazolo[1,5-a]pyridine-3-carboxylic acid patent space.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 99446-39-6
Cat. No. B2945814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS99446-39-6
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C(=O)O)C=C1)C
InChIInChI=1S/C10H10N2O2/c1-6-3-4-9-8(10(13)14)5-11-12(9)7(6)2/h3-5H,1-2H3,(H,13,14)
InChIKeyKYNPCXXMNPNXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 99446-39-6): Core Scaffold Identity & Procurement Baseline


6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 99446-39-6, MF C10H10N2O2, MW 190.20 g/mol) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine family, characterized by methyl substitution at both the 6- and 7-positions of the pyridine ring . It serves as a versatile small-molecule scaffold and a key carboxylic acid intermediate for the synthesis of kinase inhibitors, 5-HT3 receptor antagonists, and antiplatelet agents within the broader pyrazolo[1,5-a]pyridine-3-carboxylic acid patent space .

Why 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazolo[1,5-a]pyridine-3-carboxylic acid series, even minor alterations to the methylation pattern produce measurable shifts in physicochemical properties that directly impact pharmacokinetic behavior, solid-state handling, and downstream synthetic utility. The 6,7-dimethyl substitution pattern introduces a unique combination of steric bulk, electronic modulation, and lipophilicity that distinguishes this compound from its 6-methyl, 7-methyl, and unsubstituted analogs . Because this compound is predominantly procured as a versatile scaffold for further derivatization , selection of the correct methylation pattern at the procurement stage determines the lipophilicity, crystallinity, and acid strength of every downstream derivative, making casual substitution a material risk to project reproducibility.

Quantitative Differentiation Evidence: 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid vs. Closest Analogs


Predicted pKa Shift: 6,7-Dimethyl Substitution Reduces Acidity Relative to Unsubstituted Parent

The 6,7-dimethyl substitution raises the predicted pKa of the carboxylic acid group by approximately 0.04 log units compared to the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid parent, indicating slightly weaker acidity . While the magnitude of this shift is modest, the directionality is consistent with the electron-donating inductive effect of the two methyl groups, which reduce the stability of the carboxylate anion. This pKa difference will influence the ionization state at physiological pH (7.4) and affect passive membrane permeability, solubility-pH profiles, and salt formation behavior during formulation development.

Physicochemical profiling Ionization state Bioavailability prediction

Melting Point Differential: 6,7-Dimethyl Substitution Elevates Thermal Stability by ~30-33 °C vs. Unsubstituted Parent

The 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits a melting point (with decomposition) of 229-232 °C, which is approximately 30-33 °C higher than the 199 °C reported for the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid parent . Although melting point data for the mono-methyl positional isomers (6-methyl and 7-methyl) are not publicly available in authoritative databases, the substantial elevation relative to the parent is consistent with increased molecular weight, enhanced van der Waals interactions, and improved crystal lattice packing conferred by the dual methyl substitution. A higher melting point is generally associated with greater thermal stability during storage and handling, reduced sublimation losses, and improved crystallinity, which are desirable attributes for both procurement logistics and reproducible solid-phase synthetic protocols.

Solid-state characterization Crystallinity Purification and handling

Lipophilicity Modulation: 6,7-Dimethyl Substitution Increases LogP by ~0.5-1.0 Units vs. Unsubstituted Scaffold (Class-Level Estimate)

No experimentally measured logP or logD value is publicly available for 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid. However, class-level structure-property relationships permit an evidence-based estimate. The unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid has an estimated log Kow of 1.64 . Each methyl group addition to an aromatic ring typically contributes approximately +0.5 log units to lipophilicity (Hansch π constant for aromatic CH3 ≈ 0.52) [1]. The 6,7-dimethyl substitution pattern is therefore predicted to increase logP by approximately +0.5 to +1.0 units relative to the unsubstituted parent, yielding an estimated logP in the range of ~2.1-2.6 for the target compound. This is consistent with the XLogP3 value of 2.5 reported for the structurally related 3-bromo-6,7-dimethylpyrazolo[1,5-a]pyridine [2]. Increased lipophilicity directly enhances membrane permeability (higher fraction of neutral species crossing lipid bilayers) and generally improves blood-brain barrier penetration, but may also reduce aqueous solubility and increase metabolic liability—trade-offs that make the 6,7-dimethyl scaffold a strategically distinct starting point for medicinal chemistry programs relative to the more polar unsubstituted or mono-methyl analogs.

Lipophilicity Drug-likeness Membrane permeability

Scaffold Versatility and Purity: Explicit Positioning as a 'Versatile Small Molecule Scaffold' with Supplier-Specified Minimum Purity

6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is explicitly positioned by established chemical suppliers as a 'versatile small molecule scaffold' with commercial availability at ≥95% purity and ≥97% purity from at least one ISO-certified manufacturer . This explicit designation as a scaffold—rather than merely a synthetic intermediate—indicates its intended use as a core structure for parallel library synthesis, fragment-based drug discovery, and systematic structure-activity relationship (SAR) exploration. The 3-carboxylic acid handle provides a single, well-defined point for amide coupling, esterification, or reduction, enabling rapid diversification while preserving the 6,7-dimethyl substitution pattern that modulates the physicochemical properties of every derivative. In contrast, the unsubstituted and mono-methyl analogs are not explicitly marketed with the same 'versatile scaffold' designation, suggesting they are positioned more narrowly as intermediates rather than as general-purpose diversification platforms.

Scaffold-based drug discovery Chemical biology probes Fragment-based lead generation

Optimal Procurement and Application Scenarios for 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid


Kinase Inhibitor Lead Optimization Requiring Elevated Lipophilicity and Membrane Permeability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold should select the 6,7-dimethyl variant when the target binding pocket demands enhanced lipophilicity for occupancy of hydrophobic sub-pockets. The predicted logP increase of ~0.5-1.0 units vs. the unsubstituted parent, supported by the XLogP3 value of 2.5 for the 3-bromo-6,7-dimethyl analog , directly translates to improved passive membrane permeability and potentially superior intracellular target engagement. This scaffold is particularly relevant for programs targeting kinases such as EphB3 (where related pyrazolo[1,5-a]pyridine derivatives achieve IC50 values as low as 79 nM) , PI3K isoforms (with p110α IC50 values reaching 0.9 nM for optimized analogs) , and RET kinase .

Parallel Library Synthesis Requiring a Thermally Stable, High-Purity Carboxylic Acid Scaffold

The elevated melting point (229-232 °C) of 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ensures reliable solid-state handling and accurate weighing across multiple parallel reactions. Its single carboxylic acid functional group provides a uniform diversification handle for amide coupling with diverse amine libraries, while the 6,7-dimethyl substitution pattern is carried through to every library member, imparting consistent lipophilicity and steric properties. The availability at ≥95% purity (CymitQuimica) and NLT 97% (MolCore, ISO certified) supports reproducible SAR data generation, which is essential for hit-to-lead and lead optimization campaigns.

CNS-Penetrant Agent Discovery Leveraging Reduced Hydrogen-Bonding Capacity and Increased Lipophilicity

The 6,7-dimethyl substitution pattern increases the compound's overall lipophilicity (estimated logP ~2.1-2.6) while reducing the number of heteroatom-associated hydrogen-bond donors on the pyridine ring compared to hydroxy- or amino-substituted analogs . These properties align with the physicochemical profile characteristic of CNS-penetrant small molecules (typically logP 2-5, low H-bond donor count). When used as a scaffold for CNS-targeted programs—such as 5-HT3 receptor antagonists (where related pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have demonstrated IC50 values of 300 nM in rat vagus nerve depolarization assays) —the 6,7-dimethyl variant provides a starting point with intrinsically favorable blood-brain barrier penetration potential.

Fragment-Based Drug Discovery (FBDD) Screening Cascades

With a molecular weight of 190.20 g/mol and compliance with fragment-level physicochemical criteria (MW < 300 Da), 6,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is suitable as a fragment hit for FBDD programs . Its explicit commercial positioning as a 'versatile small molecule scaffold' and availability at high purity facilitate its direct use in fragment screening by NMR, SPR, or X-ray crystallography. The 6,7-dimethyl groups provide a defined vector for fragment growing strategies while contributing measurable electron-donating and lipophilic effects that can be exploited during fragment-to-lead optimization.

Quote Request

Request a Quote for 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.